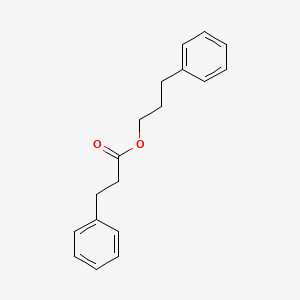
3-Phenylpropyl 3-phenylpropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpropyl 3-phenylpropionate, also known as 3-phenylpropionic acid, 3-phenylpropyl ester, is an organic compound with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol . This compound is characterized by its aromatic ester structure, which consists of a benzene ring attached to a propanoic acid moiety via a phenylpropyl ester linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylpropyl 3-phenylpropionate can be synthesized through esterification reactions. One common method involves the reaction of 3-phenylpropionic acid with 3-phenylpropanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions, and the ester product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of benzenepropanoic acid, 3-phenylpropyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in fixed-bed reactors can also be employed to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpropyl 3-phenylpropionate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various ester derivatives.
Scientific Research Applications
3-Phenylpropyl 3-phenylpropionate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of benzenepropanoic acid, 3-phenylpropyl ester involves its interaction with specific molecular targets and pathways. The ester linkage can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical processes. The aromatic structure of the compound allows it to interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Benzeneacetic acid, 3-phenyl-2-propenyl ester: Similar in structure but contains a propenyl group instead of a propyl group.
Benzenepropanoic acid, phenylmethyl ester: Contains a phenylmethyl group instead of a phenylpropyl group.
Uniqueness: 3-Phenylpropyl 3-phenylpropionate is unique due to its specific ester linkage and the presence of both benzene and phenylpropyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
60045-27-4 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
3-phenylpropyl 3-phenylpropanoate |
InChI |
InChI=1S/C18H20O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-6,8-11H,7,12-15H2 |
InChI Key |
KLDUFQGXXVNTDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCOC(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)CCC2=CC=CC=C2 |
Key on ui other cas no. |
60045-27-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















